Baicalin-7-glucoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Baicalin-7-glucoside can be synthesized through enzymatic and chemical methods. One common method involves the enzymatic transglucosylation of baicalin using cyclodextrin glucanotransferase in the presence of α-cyclodextrin as a glucosyl donor. This reaction is typically carried out in an aqueous medium at optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the extraction of baicalin from the roots of Scutellaria baicalensis followed by enzymatic or chemical modification to obtain the glucoside form. The use of engineered Escherichia coli strains has also been explored for the bioconversion of baicalin to this compound, achieving high production yields .
Chemical Reactions Analysis
Types of Reactions
Baicalin-7-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Baicalin-7-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and glycosylation reactions.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: This compound is investigated for its therapeutic potential in treating cardiovascular diseases, cancer, and inflammatory conditions
Mechanism of Action
Baicalin-7-glucoside exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the expression of pro-inflammatory cytokines and enzymes.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Apoptosis Modulation: It regulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax
Comparison with Similar Compounds
Similar Compounds
Baicalein: The aglycone form of baicalin-7-glucoside, known for its stronger pharmacological activity.
Baicalein-7-O-rhamnoside: Another glycosylated derivative with similar bioactivities.
Uniqueness
This compound is unique due to its specific glucuronide moiety, which enhances its water solubility and bioavailability compared to its aglycone form, baicalein. This makes it particularly valuable in pharmaceutical applications where solubility and bioavailability are critical factors .
Biological Activity
Baicalin-7-glucoside, a flavonoid glycoside derived from the plant Scutellaria baicalensis, is gaining attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a glucosylated form of baicalin, which is itself a metabolite of baicalein. The glucosylation enhances its solubility and bioavailability, making it more effective in biological systems. The structural formula can be represented as follows:
Pharmacological Activities
Research has identified several key pharmacological activities associated with this compound:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, capable of scavenging reactive oxygen species (ROS). Studies have shown that its antioxidant capacity is comparable to that of baicalin itself, indicating its potential in protecting cells from oxidative stress .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that this compound can reduce inflammation in human cell lines, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Effects : Recent studies indicate that this compound can enhance neuronal survival and function. It promotes neurite outgrowth and exhibits protective effects against neurodegenerative conditions by modulating mitochondrial function and reducing oxidative stress .
- Antiviral Activity : this compound has shown promise in antiviral applications. It inhibits the replication of various viruses, including Dengue virus, by interfering with multiple stages of the viral life cycle .
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include modulation of signaling pathways related to cell survival and death .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Scavenging ROS : By neutralizing free radicals, it mitigates oxidative damage to cells.
- Inhibition of Signaling Pathways : It affects pathways involving NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Modulation of Gene Expression : this compound influences the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential for neurodegenerative diseases .
- Inflammation Reduction in Clinical Trials : A clinical trial assessing the effects of baicalin derivatives on patients with chronic inflammatory conditions reported significant reductions in inflammatory markers following treatment .
- Antiviral Efficacy Against Dengue Virus : In vitro studies demonstrated that this compound effectively inhibited Dengue virus replication, showcasing its potential as an antiviral agent .
Comparative Table of Biological Activities
Activity | Baicalin | Baicalein | This compound |
---|---|---|---|
Antioxidant | High | Moderate | High |
Anti-inflammatory | Moderate | High | High |
Neuroprotective | Low | Moderate | High |
Antiviral | Moderate | Low | High |
Anticancer | Moderate | High | Moderate |
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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